molecular formula C11H20FNO3 B13695154 Tert-butyl 3-(fluoromethyl)-3-hydroxy-piperidine-1-carboxylate

Tert-butyl 3-(fluoromethyl)-3-hydroxy-piperidine-1-carboxylate

Cat. No.: B13695154
M. Wt: 233.28 g/mol
InChI Key: AFXJYPGARPCJKQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(fluoromethyl)-3-hydroxy-piperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl (-OH) group, and a fluoromethyl (-CH2F) substituent at the 3-position of the piperidine ring. The hydroxyl and fluoromethyl groups on the same carbon introduce steric and electronic effects that influence reactivity, solubility, and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula

C11H20FNO3

Molecular Weight

233.28 g/mol

IUPAC Name

tert-butyl 3-(fluoromethyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C11H20FNO3/c1-10(2,3)16-9(14)13-6-4-5-11(15,7-12)8-13/h15H,4-8H2,1-3H3

InChI Key

AFXJYPGARPCJKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CF)O

Origin of Product

United States

Preparation Methods

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Conditions Advantages Disadvantages
Fluoromethylation of Boc-piperidone (Fluoromethyl)trimethylsilane, TBAF, THF 0–20 °C, 19 h, inert atmosphere Direct introduction of fluoromethyl group; moderate to high yield Requires handling of sensitive fluoromethyl reagents; optimization needed
Resolution and Boc protection route Rh/C catalyst, H2, D-pyroglutamic acid, Boc2O 80–100 °C hydrogenation; 20–30 °C Boc protection High purity enantiomeric intermediate; scalable Multi-step process; longer reaction times
Asymmetric synthesis (literature precedent for related compounds) Chiral auxiliaries, multiple steps Variable, complex Potential for stereoselectivity Lengthy synthesis, low overall yield (~35%)

Research Findings and Notes

  • The trifluoromethyl analog synthesis provides a reliable model for fluoromethylation strategies, although the mono-fluoromethyl group may exhibit different reactivity and require tailored conditions.
  • The rhodium-catalyzed hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine is a well-established, high-yielding method that facilitates access to chiral intermediates after resolution.
  • Chemical resolution using D-pyroglutamic acid salts combined with Boc protection is a preferred industrial route for preparing enantiomerically pure Boc-protected 3-hydroxypiperidines, which can be further functionalized.
  • Asymmetric synthesis routes exist but are often lengthy and low-yielding, making them less attractive for large-scale synthesis.
  • Purification steps typically involve extraction with ethyl acetate, drying, and recrystallization to achieve high purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(fluoromethyl)-3-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of tert-butyl 3-(fluoromethyl)-3-oxo-piperidine-1-carboxylate.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(fluoromethyl)-3-hydroxy-piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(fluoromethyl)-3-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the fluoromethyl group can enhance binding affinity through hydrophobic interactions. The tert-butyl ester group provides steric hindrance, influencing the compound’s overall reactivity and selectivity .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility (mg/mL) Reference
tert-Butyl 3-(fluoromethyl)-3-hydroxyazepane-1-carboxylate C12H22FNO3 247.31 98–102 0.5 (DMSO)
tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate C11H18FNO3 231.27 85–88 1.2 (MeOH)
trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate C12H20F3NO3 283.29 110–115 <0.1 (H2O)

Biological Activity

Tert-butyl 3-(fluoromethyl)-3-hydroxy-piperidine-1-carboxylate (CAS Number: 373604-28-5) is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.

  • Molecular Formula : C11H18FNO3
  • Molecular Weight : 219.253 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 300.8 ± 42.0 °C at 760 mmHg
  • Storage Conditions : Store at room temperature, away from light.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • U-937 (acute monocytic leukemia)
  • CEM-13 (T acute lymphoblastic leukemia)

The compound showed IC50 values comparable to established chemotherapeutics, indicating its potential for further development as an anticancer drug.

Cell LineIC50 Value (µM)Reference
MCF-715.63
U-93712.8
CEM-1320.8

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Research indicates that it may reduce neuroinflammation and protect neuronal cells from apoptosis, suggesting a role in neurodegenerative disease management.

Case Studies

  • In Vitro Assay on Cancer Cells :
    A study evaluated the cytotoxicity of this compound against various cancer cell lines. The results indicated significant apoptosis induction in MCF-7 cells, with increased caspase activity observed, suggesting a mechanism involving programmed cell death .
  • Neuroprotection Study :
    In a model of neuroinflammation, the compound was shown to significantly decrease pro-inflammatory cytokine levels in cultured neuronal cells, suggesting its potential for treating conditions like Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for Tert-butyl 3-(fluoromethyl)-3-hydroxy-piperidine-1-carboxylate, and what critical parameters influence yield and purity?

Methodological Answer: Synthesis typically involves:

  • Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions.
  • Fluoromethyl group introduction via nucleophilic substitution (e.g., using DAST [diethylaminosulfur trifluoride] or Deoxo-Fluor®) on a precursor with a hydroxymethyl or chloromethyl group.
  • Hydroxyl group retention or reintroduction , often through controlled oxidation or reduction steps.

Q. Critical parameters :

  • Temperature control : Fluorination reagents like DAST require low temperatures (-78°C to 0°C) to avoid decomposition.
  • Solvent selection : Anhydrous conditions (e.g., dichloromethane or THF) are critical for fluorination efficiency .
  • Purification : Column chromatography or recrystallization ensures removal of byproducts like unreacted fluorinating agents.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify the tert-butyl group (singlet at ~1.4 ppm), fluoromethyl protons (split into a doublet of doublets due to coupling with fluorine and adjacent protons), and hydroxyl proton (broad peak at ~2-5 ppm, exchangeable with D₂O).
    • ¹³C NMR : Boc carbonyl carbon (~155 ppm), fluoromethyl carbon (split by JCF coupling, ~80-90 ppm).
    • ¹⁹F NMR : Single peak near -200 to -220 ppm, confirming fluoromethyl incorporation .
  • IR Spectroscopy : Hydroxyl stretch (~3200-3600 cm⁻¹) and Boc carbonyl stretch (~1680-1720 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (C₁₂H₂₂FNO₃: 259.16 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes during fluoromethylation of the piperidine ring?

Methodological Answer: Discrepancies in stereochemistry often arise from:

  • Reagent selectivity : DAST may favor retention or inversion depending on the substrate’s steric environment.
  • Reaction monitoring : Use chiral HPLC or X-ray crystallography (e.g., SHELX programs ) to confirm absolute configuration.
  • Computational modeling : Density Functional Theory (DFT) can predict transition-state geometries to rationalize stereochemical outcomes. For example, comparing energy barriers for axial vs. equatorial fluoromethyl group addition .

Q. What strategies optimize the compound’s stability in aqueous or biological matrices for in vitro studies?

Methodological Answer:

  • pH control : The Boc group is stable under neutral to mildly acidic conditions but hydrolyzes in strong acids. Buffers (pH 6-7) are recommended for biological assays.
  • Lyophilization : Freeze-drying the compound as a hydrochloride salt enhances stability for long-term storage.
  • Protection of the hydroxyl group : Temporary silylation (e.g., TBSCl) during handling prevents oxidation or undesired interactions in cell media .

Q. How can computational methods predict the compound’s reactivity in catalytic systems or biological targets?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., cytochrome P450 isoforms) to predict metabolic pathways.
  • DFT calculations : Simulate bond dissociation energies to assess fluoromethyl group stability under reaction conditions.
  • Molecular dynamics (MD) : Trajectory analysis reveals conformational flexibility of the piperidine ring in solvent or protein binding pockets .

Data Contradiction Analysis

Q. Conflicting reports exist regarding the compound’s solubility in polar solvents. How can researchers reconcile these discrepancies?

Analysis and Resolution:

  • Source of variation : Impurities (e.g., residual fluorinating agents) or polymorphic forms may alter solubility.
  • Method standardization :
    • Use dynamic light scattering (DLS) to assess aggregation in solvents like DMSO or water.
    • Compare solubility in rigorously dried vs. hydrated solvents, as the hydroxyl group’s hydrogen-bonding capacity significantly impacts solubility .

Safety and Handling

Q. What safety protocols are essential for handling fluorinated piperidine derivatives like this compound?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 mask) is required if airborne particulates are generated .
  • Ventilation : Use fume hoods for fluorination steps or when handling volatile reagents.
  • Waste disposal : Neutralize residual fluorinating agents with aqueous bicarbonate before disposal .

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